molecular formula C20H21N5O3S2 B276269 N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

Cat. No. B276269
M. Wt: 443.5 g/mol
InChI Key: CUXXJQORNWKUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 belongs to the class of compounds known as BH3 mimetics, which are designed to mimic the function of the BH3-only proteins that play a critical role in regulating apoptosis, or programmed cell death.

Mechanism of Action

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea is a BH3 mimetic, which means that it mimics the function of the BH3-only proteins that play a critical role in regulating apoptosis. BH3-only proteins are activated in response to various cellular stresses, such as DNA damage or growth factor withdrawal, and they function by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In healthy cells, the pro-apoptotic proteins Bax and Bak are activated by BH3-only proteins, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic cascade. However, in cancer cells, the anti-apoptotic proteins are overexpressed, leading to the inhibition of the BH3-only proteins and the suppression of apoptosis. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other drugs. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. It is also highly specific for its target proteins, which means that it can be used to study the function of these proteins in cells and animals. However, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal models of cancer.

Future Directions

There are several future directions for research on N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. One area of research is the development of more potent and selective BH3 mimetics that can overcome the limitations of N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BH3 mimetics. This could help to identify patients who are most likely to benefit from treatment with these drugs. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of BH3 mimetics in cancer treatment.

Synthesis Methods

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea was first synthesized in 2005 by researchers at Abbott Laboratories. The synthesis method involves the condensation of 4-(4'-chlorophenylamino)-6,7-dimethoxyquinazoline with 2-amino-3-methylthiophene-4-carboxylic acid, followed by a series of reactions to introduce the urea and sulfhydryl groups. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Scientific Research Applications

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By blocking the function of these proteins, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea promotes apoptosis in cancer cells, leading to their death.

properties

Molecular Formula

C20H21N5O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(3-amino-5-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C20H21N5O3S2/c1-11-6-5-9-13-15(11)16-17(30-13)24-20(25(21)18(16)27)29-10-14(26)23-19(28)22-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,21H2,1H3,(H2,22,23,26,28)

InChI Key

CUXXJQORNWKUIM-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.